Pavinetant, also known by its developmental code names MLE-4901, AZD-4901, AZ-12472520, and AZD-2624, was developed by AstraZeneca and Millendo Therapeutics. It is classified as a neurokinin-3 receptor antagonist, primarily targeting the neurokinin-3 receptor involved in various physiological processes such as thermoregulation and reproductive functions. The compound was initially under investigation for treating conditions like hot flashes and polycystic ovary syndrome but faced discontinuation due to concerns regarding its clinical efficacy and safety profiles in these areas .
The synthesis of Pavinetant involves several steps that utilize various chemical reactions to construct its complex molecular framework. The synthesis generally starts with the preparation of quinoline derivatives through reactions such as the Pfitzinger reaction, which combines isatins with aryl ketones to yield quinoline-4-carboxylic acids. These acids can then be converted into amides using coupling agents like carbonyldiimidazole or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in solvents such as acetonitrile or dimethylformamide .
Pavinetant has a molecular formula of C26H25N3O3S and a molar mass of 459.56 g/mol. Its structure features a complex arrangement that includes a quinoline scaffold, which is crucial for its biological activity. The compound's three-dimensional structure can be represented using various chemical notations such as SMILES and InChI codes, which provide insights into its connectivity and stereochemistry .
The structural analysis reveals that Pavinetant contains multiple functional groups that contribute to its pharmacological properties. The presence of a sulfonamide group enhances its solubility and interaction with biological targets.
Pavinetant undergoes various chemical reactions typical of small-molecule drug candidates. These include:
These reactions are crucial for optimizing the compound's efficacy and safety during development.
Pavinetant acts primarily as an antagonist at the neurokinin-3 receptor, inhibiting its activation by endogenous neurokinins such as substance P. This blockade can lead to a reduction in vasomotor symptoms associated with menopause, such as hot flashes. The mechanism involves competitive inhibition at the receptor site, preventing downstream signaling pathways that would typically result in symptom manifestation .
Research has indicated that the compound's effectiveness may vary based on dosage and patient-specific factors, necessitating careful clinical evaluation during trials.
Pavinetant exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate pharmaceutical formulations and delivery methods.
Pavinetant has been explored for several therapeutic applications:
Despite setbacks in clinical trials, Pavinetant represents an important class of compounds with potential applications across various therapeutic areas .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2